N-(1-Propyl-4-piperidyl)benzimidazole-4-carboxamide
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Overview
Description
N-(1-Propyl-4-piperidyl)benzimidazole-4-carboxamide is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The reaction conditions often include the use of alkaline alcoholic solutions or acetonitrile as solvents . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(1-Propyl-4-piperidyl)benzimidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
N-(1-Propyl-4-piperidyl)benzimidazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(1-Propyl-4-piperidyl)benzimidazole-4-carboxamide involves its interaction with molecular targets such as poly (ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death . The compound’s structure allows it to bind effectively to the active site of PARP, blocking its activity.
Comparison with Similar Compounds
N-(1-Propyl-4-piperidyl)benzimidazole-4-carboxamide can be compared with other benzimidazole derivatives such as:
Thiabendazole: Known for its anthelmintic activity.
Albendazole: Used as an antiparasitic agent.
Mebendazole: Another antiparasitic compound with a similar structure. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties, particularly its potential as a PARP inhibitor
Properties
Molecular Formula |
C16H22N4O |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C16H22N4O/c1-2-8-20-9-6-12(7-10-20)19-16(21)13-4-3-5-14-15(13)18-11-17-14/h3-5,11-12H,2,6-10H2,1H3,(H,17,18)(H,19,21) |
InChI Key |
MGECMLBYGFBQOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=C3C(=CC=C2)NC=N3 |
Origin of Product |
United States |
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